Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a benzothiophene moiety, which is further substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-fluorobenzo[b]thiophene-2-carboxylic acid with ethyl pyrrole-2-carboxylate under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzothiophene ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Lacks the fluorine substitution, which may result in different biological activity and chemical reactivity.
Ethyl 5-(5-chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Substituted with chlorine instead of fluorine, potentially altering its pharmacokinetic properties and potency.
Ethyl 5-(5-methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Contains a methyl group, which may influence its hydrophobicity and interaction with biological targets.
Biological Activity
Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate (CAS Number: 144951-51-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structure and Composition
The molecular formula for this compound is C15H12FNO2S, with a molecular weight of 289.32 g/mol. The chemical structure is characterized by a pyrrole ring substituted with a benzo[b]thiophene moiety and an ethyl ester functional group.
Specifications Table
Property | Value |
---|---|
CAS Number | 144951-51-9 |
Molecular Formula | C15H12FNO2S |
Molecular Weight | 289.32 g/mol |
Purity | Typically >95% |
Storage Conditions | Keep in a dark place, sealed |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. In particular, compounds with similar structures have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. For example, a related study indicated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against M. tuberculosis strains, with low cytotoxicity (IC50 > 64 μg/mL) .
The biological activity of this compound appears to be linked to its ability to inhibit specific targets within bacterial cells. Research has suggested that the pyrrole scaffold may interfere with mycolic acid biosynthesis in mycobacterial species, which is crucial for the integrity of their cell walls. The effectiveness of these compounds can be attributed to their structural features that enhance binding affinity to target enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrole ring and substituents significantly affect biological potency. For instance, the introduction of electron-withdrawing groups like fluorine enhances activity against microbial targets while maintaining low toxicity levels .
Case Studies and Research Findings
- Study on Anti-TB Activity :
- Cytotoxicity Assessment :
- Potential for Drug Development :
Properties
Molecular Formula |
C15H12FNO2S |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
ethyl 5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H12FNO2S/c1-2-19-15(18)12-5-4-11(17-12)14-8-9-7-10(16)3-6-13(9)20-14/h3-8,17H,2H2,1H3 |
InChI Key |
WLRYADZTRNHMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F |
Origin of Product |
United States |
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